molecular formula C7H8BFO3 B130521 3-Fluoro-4-methoxyphenylboronic acid CAS No. 149507-26-6

3-Fluoro-4-methoxyphenylboronic acid

Cat. No. B130521
M. Wt: 169.95 g/mol
InChI Key: IILGLPAJXQMKGQ-UHFFFAOYSA-N
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Patent
US05417885

Procedure details

Then, 9.6 g of magnesium was added to 230 ml of THF, and the solution thus formed was slowly added dropwise with 70.9 g of the 4-bromo-2-fluoroanisole obtained by the procedure mentioned above to prepare a Grignard reagent. The reagent was added dropwise to a mixture of 123.8 g of triisopropyl borate and 391 ml of THF at a temperature of -60° C. to -50° C. with stirring. After the dropping of the reagent was finished, the solution was subjected to reaction at an ambient temperature for 2 hours, added with 242 ml of a 1N-aqueous hydrochloric acid solution, subjected to further reaction for 1 hour, extracted with an ether, washed with water, and concentrated under a reduced pressure to obtain 46.2 g of 4-methoxy-3-fluorobenzene boronic acid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
70.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
123.8 g
Type
reactant
Reaction Step Four
Name
Quantity
391 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([F:11])[CH:4]=1.[B:12](OC(C)C)([O:17]C(C)C)[O:13]C(C)C.Cl>C1COCC1>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([B:12]([OH:17])[OH:13])=[CH:4][C:5]=1[F:11]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
230 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
70.9 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)F
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
123.8 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
391 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution thus formed
CUSTOM
Type
CUSTOM
Details
obtained by the procedure
CUSTOM
Type
CUSTOM
Details
the solution was subjected to reaction at an ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
subjected to further reaction for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with an ether
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)B(O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 46.2 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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